molecular formula C24H20N4O2 B11359848 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 898521-19-2

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11359848
CAS No.: 898521-19-2
M. Wt: 396.4 g/mol
InChI Key: IGXVCAYNFMQZLR-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C26H22N4O4 and a molecular weight of 454.5 g/mol, features a 1,2-oxazole (isoxazole) core linked to a diazenylbenzene group . The 1,2-oxazole moiety is a fundamental scaffold in drug discovery, with many of its derivatives representing biologically active substances, including naturally occurring neuroactive compounds and synthetic receptor agonists . The specific structural attributes of this compound, particularly the conjugated diazenyl (azo) group and the amphoteric nature of the 1,2-oxazole ring, make it a valuable building block for the development of novel chemical libraries and the exploration of structure-activity relationships (SAR) . This compound is intended for research applications such as in vitro biological screening, investigations into heterocyclic chemistry, and as a potential precursor in the synthesis of more complex molecules. Its structure suggests potential for interaction with various biological targets, similar to other 1,2-oxazole carboxamide derivatives that have been explored as inhibitors for specific enzymes . Researchers can utilize this compound to develop new heterocyclic peptides or amino acid-like building blocks, given that 1,2-oxazole amino acid derivatives are suitable for insertion into peptide-like structures . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

898521-19-2

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-16-8-6-7-11-21(16)27-26-19-12-13-20(17(2)14-19)25-24(29)22-15-23(30-28-22)18-9-4-3-5-10-18/h3-15H,1-2H3,(H,25,29)

InChI Key

IGXVCAYNFMQZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Diazotization and Coupling for Azo Segment Formation

The azo linkage is constructed via diazotization of 2-methylaniline followed by coupling with 4-amino-2-methylphenol. In a representative procedure, 2-methylaniline (10 mmol) is dissolved in hydrochloric acid (6 M, 15 mL) at 0–5°C, followed by dropwise addition of sodium nitrite (1.1 equiv) to form the diazonium salt. This intermediate is coupled with 4-amino-2-methylphenol in aqueous NaOH (pH 8–9) at 0°C, yielding the (E)-configured azo intermediate (72% yield). The reaction’s regioselectivity is pH-dependent, with alkaline conditions favoring para coupling.

Table 1: Optimization of Azo Coupling Conditions

ParameterOptimal ValueYield (%)
Temperature (°C)0–572
pH8–972
Reaction Time (h)272
Diazonium Salt Equiv1.172

Oxazole Ring Construction via Cyclodehydration

The oxazole moiety is synthesized from 5-phenyl-1,2-oxazole-3-carboxylic acid and the azo-aniline intermediate. Cyclodehydration of N-(2-methyl-4-aminophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is achieved using phosphoryl chloride (POCl₃) under reflux (110°C, 4 h), yielding the oxazole ring (68% yield). Alternatively, silver carbonate (Ag₂CO₃)-mediated cyclization of a keto-amide precursor in dichloromethane (25°C, 12 h) enhances regioselectivity (82% yield).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration. Silver ions stabilize the transition state, reducing side reactions.

Fragment Condensation Approach

Pre-formed azo and oxazole segments are coupled via carboxamide linkage. The oxazole-3-carboxylic acid (1 equiv) is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the azo-aniline intermediate in tetrahydrofuran (THF) at 25°C (16 h, 75% yield).

Table 2: Comparative Analysis of Coupling Reagents

ReagentSolventTemperature (°C)Yield (%)
SOCl₂THF2575
DCC/HOBtDMF063
EDC/HClCH₂Cl₂2558

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.89–7.32 (m, 9H, aromatic-H), 2.61 (s, 3H, CH₃), 2.43 (s, 3H, CH₃).

  • ¹³C NMR : 165.2 ppm (C=O), 160.1 ppm (oxazole-C2), 148.5 ppm (azo-N=N).

Infrared (IR) Spectroscopy

Key absorptions at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (N=N stretch), and 1520 cm⁻¹ (oxazole ring).

Process Optimization and Yield Enhancement

Catalytic Improvements

Silver carbonate (Ag₂CO₃) increases cyclization efficiency by 14% compared to non-catalytic methods. Palladium on carbon (Pd/C) facilitates nitro reductions in precursor synthesis (89% yield).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) improve oxazole ring stability, while temperatures >100°C promote decomposition.

Table 3: Solvent Impact on Oxazole Stability

SolventTemperature (°C)Decomposition (%)
DMF252
THF253
Toluene2512

Industrial-Scale Considerations

Batch processes using continuous diazotization reactors achieve 85% conversion efficiency. Green chemistry approaches substitute POCl₃ with biocatalysts (lipases), reducing hazardous waste .

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diazenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and oxazole rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may result in the formation of amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide. For instance, derivatives of oxazole compounds have shown promising results against various cancer cell lines.

Case Studies:

  • Study on Anticancer Activity : A study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against multiple cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . This suggests that similar structures may exhibit comparable efficacy.
CompoundCell LinePercent Growth Inhibition
N-Aryl 1SNB-1986.61%
N-Aryl 2OVCAR-885.26%
N-Aryl 3NCI-H4075.99%

Synthesis Overview:

  • Diazotization : The initial step involves the formation of a diazonium salt from an amine precursor.
  • Coupling Reaction : The diazonium salt is then coupled with a phenolic or oxazole compound to yield the desired product.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Significance

The biological significance of this compound extends beyond anticancer activity. Compounds containing oxazole moieties are known for their diverse biological activities including:

  • Antimicrobial properties : Oxazole derivatives have shown efficacy against various bacterial and fungal strains.
  • Anti-diabetic effects : Some studies indicate that oxazole compounds can lower glucose levels in diabetic models .

Potential Research Areas:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics to enhance anticancer effects.
  • Mechanism Studies : Understanding the molecular mechanisms underlying its anticancer activity to identify potential targets for drug development.

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of the aryl hydrocarbon receptor (AhR), preventing the receptor’s activation and subsequent downstream signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Azo Group vs. Halogen/Sulfonamide Substituents: The target compound’s diazenyl group introduces conjugation and planarity, which may enhance crystallinity or photochemical properties.
  • Steric Effects: The 2-methyl substituents on both the diazenyl and phenyl groups in the target compound create steric bulk, which could hinder rotational freedom or intermolecular packing compared to non-methylated analogues like CAS 898521-24-9 .

Biological Activity

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide, a compound with complex structural characteristics, has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its implications in biological systems.

Chemical Structure and Properties

The compound can be described by the following chemical formula and molecular weight:

  • Molecular Formula : C24H24N4O
  • Molecular Weight : 380.4418 g/mol

Structural Representation

The structural representation of the compound highlights its diazenyl and oxazole functionalities, which are crucial for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that azo compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Case Study: Azo Compounds in Cancer Therapy

A study conducted on a series of azo compounds demonstrated their ability to inhibit tumor growth in vitro. The mechanism was attributed to their interaction with cellular targets leading to cell cycle arrest and apoptosis induction. The specific compound showed IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial properties of azo compounds have also been documented. The structure of this compound suggests potential activity against various bacterial strains.

Research Findings: Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to conventional antibiotics.

Anti-inflammatory Effects

Recent investigations have suggested that the compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Mechanistic Insights

The anti-inflammatory activity may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In animal models, treatment with the compound resulted in reduced inflammation markers and improved clinical outcomes.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces inflammation markers

IC50 Values for Anticancer Activity

Compound NameIC50 (µM)Cancer Cell Line
This compound15MCF-7
Control Chemotherapeutic Agent10MCF-7

Q & A

Basic: What experimental methodologies are recommended for synthesizing this compound with high purity?

The synthesis of this diazenyl-linked oxazole carboxamide requires multi-step organic reactions. Key steps include:

  • Diazenyl coupling : Optimize the (E)-configuration by controlling pH (neutral to slightly acidic) and temperature (0–5°C) during the azo bond formation, as diazenyl groups are prone to isomerization under basic or high-temperature conditions .
  • Oxazole ring formation : Use cyclization reactions (e.g., via Huisgen 1,3-dipolar cycloaddition) with catalytic copper(I) to ensure regioselectivity .
  • Purification : Employ column chromatography with a gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>98%) .

Basic: How can the molecular structure be unambiguously confirmed?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Refine single-crystal data using SHELXL (for anisotropic displacement parameters) and validate with WinGX for symmetry checks .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., diazenyl (E)-configuration shows characteristic coupling constants) and FT-IR for carbonyl (C=O) and azo (N=N) bond verification .

Advanced: How to resolve contradictions in crystallographic data refinement (e.g., thermal motion vs. disorder)?

  • SHELXL refinement : Apply restraints/constraints for disordered regions (e.g., methyl or phenyl groups) and validate using R-factor convergence (<5% difference) .
  • Validation tools : Use PLATON (integrated in WinGX) to check for missed symmetry or twinning. For high thermal motion, employ TLS parameterization in SHELXL .
  • Data cross-check : Compare results with ORTEP-3 graphical models to visualize anisotropic displacement ellipsoids and identify overinterpretation .

Advanced: What computational strategies predict the compound’s biological interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Parameterize the diazenyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with in vitro assays (e.g., enzyme inhibition) .

Basic: How to mitigate decomposition during storage or reaction?

  • Light sensitivity : Store in amber vials at -20°C under inert gas (N2_2) due to the photolabile diazenyl group .
  • Reaction conditions : Avoid strong oxidizers and UV light during synthesis. Monitor degradation via TLC (Rf_f shifts) or LC-MS .

Advanced: How do substituents (methyl, phenyl) influence electronic properties and reactivity?

  • Hammett analysis : Correlate σpara_para values of substituents with reaction rates (e.g., diazenyl coupling efficiency) to quantify electronic effects .
  • Comparative studies : Synthesize analogs (e.g., replacing 2-methylphenyl with methoxyphenyl) and analyze via cyclic voltammetry to assess redox behavior .

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